(3-Aminopropanoyl)urea hydrochloride
Overview
Description
(3-Aminopropanoyl)urea hydrochloride is a chemical compound with the molecular formula C4H10ClN3O2 and a molecular weight of 167.59 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropanoyl)urea hydrochloride typically involves the reaction of 3-aminopropanoic acid with urea in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:
Step 1: 3-aminopropanoic acid is reacted with urea in an aqueous solution.
Step 2: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt.
Step 3: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropanoyl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of N-substituted ureas and other derivatives.
Scientific Research Applications
(3-Aminopropanoyl)urea hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Aminopropanoyl)urea hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways, modulating signal transduction and gene expression . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminopropyl)urea: Similar structure but lacks the hydrochloride salt form.
N-(2-Aminoethyl)urea: Contains a shorter carbon chain.
N-(4-Aminobutyl)urea: Contains a longer carbon chain.
Uniqueness
(3-Aminopropanoyl)urea hydrochloride is unique due to its specific molecular structure, which provides distinct reactivity and stability. The presence of the hydrochloride salt enhances its solubility and makes it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
3-amino-N-carbamoylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c5-2-1-3(8)7-4(6)9;/h1-2,5H2,(H3,6,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAOOXQYURVLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-90-1 | |
Record name | Propanamide, 3-amino-N-(aminocarbonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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